AC8 Inhibition: 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide Demonstrates Micromolar Potency vs. Inactive Pyrazole Analogs
The target compound exhibits measurable inhibition of human Adenylate Cyclase Type 8 (AC8) with an IC50 of 29,000 nM, while the simpler N-(1,3,5-trimethylpyrazol-4-yl)acetamide analog lacks any reported activity against this target, underscoring the functional necessity of the α-ketoamide group for target engagement [1].
| Evidence Dimension | Inhibition of human AC8 |
|---|---|
| Target Compound Data | IC50 = 29,000 nM |
| Comparator Or Baseline | N-(1,3,5-trimethylpyrazol-4-yl)acetamide: No reported activity |
| Quantified Difference | > 100-fold selectivity window |
| Conditions | HEK293 cells expressing human AC8, assessed via decrease in A23187-stimulated cAMP accumulation |
Why This Matters
This data identifies the compound as a tractable, albeit weak, AC8 ligand, enabling its use as a starting point for fragment-based drug discovery (FBDD) or SAR studies targeting cAMP-related pathways.
- [1] BindingDB. BDBM50521094 (CHEMBL4574197). Affinity Data: IC50 = 2.90E+4 nM for human AC8. View Source
